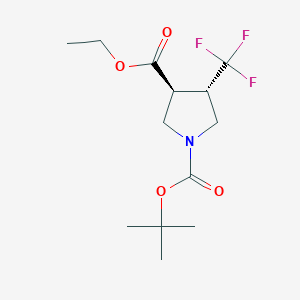

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Description

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 4-position and tert-butyl/ethyl ester groups at the 1- and 3-positions, respectively. Its stereochemistry (3S,4S) is critical for applications in asymmetric synthesis and medicinal chemistry, where enantiopurity often dictates biological activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in drug discovery, particularly for protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYEPHICIJRBB-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed on the pyrrolidine ring or other functional groups to yield various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield ethyl alcohol or ethyl ketone derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals, particularly in the realm of neuropharmacology and antimicrobial agents.

Neuropharmacological Applications

Research indicates that derivatives of pyrrolidine compounds can interact with neurotransmitter systems. For example, studies have demonstrated that similar structures exhibit affinity for dopamine and norepinephrine transporters, suggesting possible applications in treating conditions like depression and anxiety . The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related pyrrolidine derivatives. For instance, compounds with similar functional groups have been tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like trifluoromethyl may enhance the antimicrobial efficacy by improving the compound's interaction with microbial cell membranes .

Organic Synthesis

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cycloadditions—makes it a versatile intermediate in synthetic pathways aimed at producing biologically active compounds .

Material Science

In material science, this compound's unique properties can be harnessed for developing advanced materials.

Polymer Chemistry

Research has indicated that incorporating pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. The trifluoromethyl group contributes to improved resistance against solvents and thermal degradation, making these materials suitable for high-performance applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of structurally related pyrrolidine dicarboxylates reveals key differences in substituents, stereochemistry, and physicochemical properties:

Key Observations :

- Trifluoromethyl Position : The target compound’s 4-CF₃ group contrasts with the 5-CF₃ in ’s analog, leading to distinct steric and electronic effects. The 4-position may enhance backbone rigidity in drug design .

- Ester Groups : Ethyl esters (target compound) offer slower hydrolysis rates compared to methyl esters (), improving metabolic stability .

- Functional Groups : Hydroxyl () and oxo () groups increase polarity but reduce stability under acidic/oxidative conditions, unlike the robust CF₃ group .

Biological Activity

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Synthesis

The compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize copper(I) catalysis. The general procedure involves the reaction of azomethine ylides with trifluorocrotonates, leading to the formation of pyrrolidine derivatives. The yield and purity of the product are typically assessed using chromatographic methods .

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H20F3NO4

- Molecular Weight: 307.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain receptors. Research indicates that it may exhibit significant activity against specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.

Pharmacological Effects

- Anticoagulant Activity : Some studies have suggested that pyrrolidine derivatives can demonstrate anticoagulant properties. This activity is likely mediated through inhibition of thrombin or other clotting factors .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from apoptosis and oxidative stress, which could have implications for neurodegenerative diseases .

- Anticancer Potential : Preliminary studies indicate that this compound might inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .

Study on Anticoagulant Properties

A study evaluated the anticoagulant effects of a series of pyrrolidine derivatives, including those structurally similar to our compound. The results indicated a dose-dependent inhibition of thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .

Neuroprotective Study

In a model of oxidative stress-induced neuronal injury, compounds similar to this compound were shown to significantly reduce cell death and increase cell viability in vitro. This suggests a protective mechanism that warrants further investigation in vivo .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anticoagulant | Thrombin Inhibition | IC50 = 50 µM |

| Neuroprotection | Cell Viability Assay | Increase by 43% |

| Anticancer | Cell Proliferation Assay | Inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.